molecular formula C4H9NaO2S B6615105 sodium butane-2-sulfinate CAS No. 1349717-43-6

sodium butane-2-sulfinate

Cat. No.: B6615105
CAS No.: 1349717-43-6
M. Wt: 144.17 g/mol
InChI Key: GEZKUNZCEPQHEK-UHFFFAOYSA-M
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Description

Sodium butane-2-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₂S. It is a member of the sodium sulfinate family, which are known for their versatile reactivity and applications in organic synthesis. This compound is particularly valued for its role as a sulfonylating agent, enabling the formation of various sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of butane-2-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and is followed by crystallization to obtain the pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium butane-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reactions typically occur under mild conditions with reagents like amines and alkyl halides.

Major Products Formed:

Scientific Research Applications

Sodium butane-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium butane-2-sulfinate involves its ability to act as a nucleophile, electrophile, or radical, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with different functional groups .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium propanesulfinate

Comparison: Sodium butane-2-sulfinate is unique due to its specific alkyl chain length, which influences its reactivity and the types of products it can form. Compared to sodium methanesulfinate and sodium ethanesulfinate, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

sodium;butane-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZKUNZCEPQHEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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